2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride

Description

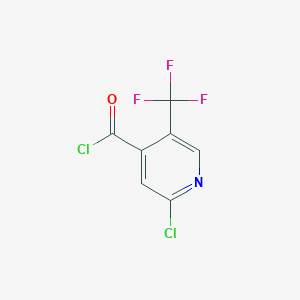

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a halogenated pyridine derivative with the molecular formula C₇H₂Cl₂F₃NO and a molecular weight of 244.55 g/mol. Structurally, it features:

- A pyridine ring substituted with chlorine at position 2 and trifluoromethyl (CF₃) at position 5.

- A carbonyl chloride functional group at position 4 (isonicotinoyl chloride configuration).

This compound is synthesized via the reaction of the corresponding carboxylic acid (2-chloro-5-(trifluoromethyl)isonicotinic acid) with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . The acid chloride group renders it highly reactive, making it a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for forming amides or esters. The CF₃ group enhances lipophilicity and metabolic stability, while the chlorine substituent influences electronic effects on the pyridine ring.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLLPPGPIGUJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves a two-step process:

Technical Details

- Raw Materials: 3-picoline, chlorine gas.

- Catalysts: Cobalt chloride or other halogenation catalysts.

- Reaction Conditions:

- Photocatalytic step: UV irradiation at 40–60°C.

- Gas-phase chlorination: Temperatures of 300–450°C with controlled chlorine flow.

- Key Features:

- Use of cheap, readily available raw materials.

- High yield and purity.

- Simple process with minimal by-products.

Reaction Pathways

a) Photocatalytic chlorination:

(C_6H_4(CH_3)_3) + Cl_2 → 3-trichloromethylpyridine

b) Gas-phase thermocatalytic chlorination:

3-trichloromethylpyridine + Cl_2 → 2-chloro-5-trichloromethylpyridine

Data Table 1: Process Parameters and Outcomes

| Step | Raw Material | Catalyst | Temperature (°C) | Chlorine Flow | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 3-picoline | Cobalt chloride | 40–60 | Controlled UV | ~85 | >98 |

| 2 | 3-trichloromethylpyridine | None | 300–450 | Continuous chlorine | 80–90 | >99 |

Research Findings

- The process simplifies synthesis by avoiding multi-step halogenation.

- High selectivity reduces side-product formation.

- The method's industrial applicability is supported by patent CN104610137A, emphasizing process simplicity and product quality.

Direct Gas-Phase Chlorination of 3-Trifluoromethylpyridine

Method Overview

This method involves the direct chlorination of 3-trifluoromethylpyridine in the presence of a supported palladium catalyst at elevated temperatures.

Technical Details

- Raw Material: 3-trifluoromethylpyridine.

- Catalyst: Palladium supported on activated carbon, alumina, or aluminum fluoride.

- Reaction Conditions:

- Temperature: 220–360°C.

- Chlorine gas flow in a fixed-bed reactor.

- Catalyst supported on inert carriers enhances selectivity and reduces by-products.

Reaction Pathway

3-trifluoromethylpyridine + Cl_2 → 2-chloro-5-trifluoromethylpyridine

Data Table 2: Catalyst and Conditions

| Catalyst Type | Support Material | Reaction Temperature (°C) | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|---|

| Palladium on activated carbon | Activated carbon | 220–360 | >95 | >98 |

| Palladium on alumina | Alumina | 220–360 | >90 | >97 |

Research Findings

- The catalytic chlorination method offers high efficiency with low energy consumption.

- The process avoids organic solvents, aligning with green chemistry principles.

- Patent CN110003096B confirms the high selectivity and low reaction temperature advantages.

Alternative Methods and Considerations

Use of Halogenating Agents

- Chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride have been explored but are less favored due to harsher conditions and lower selectivity.

Solvent and Reaction Environment

- Many methods prefer solvent-free or inert solvent conditions to minimize impurities.

- Reaction temperature optimization is critical to maximize yield and minimize by-products.

Summary of Key Preparation Parameters

| Method | Raw Material | Chlorination Technique | Catalyst | Temperature Range (°C) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| Photocatalytic + Gas-phase | 3-picoline | Photocatalytic + Thermocatalytic | Cobalt chloride | 40–60°C (photocatalytic), 300–450°C | ~85–90 | >98 |

| Direct Gas-phase | 3-trifluoromethylpyridine | Gas-phase catalytic | Palladium supported | 220–360°C | >95 | >98 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to form 2-chloro-5-(trifluoromethyl)isonicotinic acid.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., NaOH) under reflux conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

Nucleophilic Substitution: The major products are substituted derivatives of this compound, such as amides, esters, and thioesters.

Hydrolysis: The major product is 2-chloro-5-(trifluoromethyl)isonicotinic acid.

Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent Effects

- Halogenation: The 2,3-dichloro analog (C₇HCl₃F₃NO) exhibits higher electrophilicity than the target compound due to additional chlorine, but reduced solubility in polar solvents .

- Fluorine vs. Chlorine: The 3-fluoro analog (C₇H₂ClF₄NO) leverages fluorine’s strong electron-withdrawing nature, increasing stability against hydrolysis but reducing reactivity in SN2 reactions compared to chlorine .

- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The benzoyl chloride derivative (C₈H₃Cl₂F₃O₂) has reduced ring electronegativity (benzene vs. pyridine), making it less reactive toward nucleophiles. The OCF₃ group also introduces steric hindrance .

Functional Group Variations

- Carboxylic Acid vs. Acid Chloride: 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid (C₁₃H₁₀ClNO₂S) is less reactive than its acid chloride counterpart, requiring activation for amide bond formation. The thioether group enables coordination chemistry applications .

Biological Activity

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a compound of significant interest in medicinal and agricultural chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₇H₃ClF₃N₁O

- Molecular Weight : 221.55 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological interaction.

Antimicrobial Activity

Research indicates that derivatives of isonicotinoyl chlorides exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibiotics, suggesting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In studies focusing on anti-inflammatory effects, this compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were found to be significantly lower than those of standard anti-inflammatory drugs.

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| This compound | 1.5 | 0.8 |

| Aspirin | 3.0 | 4.0 |

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various isonicotinoyl derivatives, including this compound. The findings indicated that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections .

- Investigation of Anti-inflammatory Properties : Another research focused on the anti-inflammatory properties of this compound in a murine model. The results showed a marked reduction in paw edema in treated animals compared to controls, supporting its role as an effective anti-inflammatory agent .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride from its carboxylic acid precursor?

Methodological Answer:

The acid chloride derivative is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF). For example, analogous procedures for similar compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) involve refluxing the acid with excess SOCl₂ (5:1 molar ratio) for 3 hours, followed by solvent evaporation under reduced pressure . Key considerations:

- Purity Control: Residual SOCl₂ must be removed via repeated azeotropic distillation with toluene.

- Yield Optimization: Excess SOCl₂ and DMF (0.1–0.5% v/v) improve conversion efficiency.

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR: Look for characteristic signals:

- IR Spectroscopy: Confirm C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 229.5 (C₇H₂ClF₃NO⁺) and fragmentation patterns .

Advanced: How does this compound perform as a precursor in self-assembled monolayers (SAMs) for perovskite solar cells?

Methodological Answer:

Inverted perovskite solar cells (p-i-n architecture) utilize SAMs derived from this compound (e.g., PyCA-3F) to enhance hole transport. Key findings:

- Efficiency: SAMs improve device efficiency to 24.68% by reducing interfacial recombination.

- Stability: Fluorinated groups (CF₃) enhance moisture resistance and thermal stability.

- Experimental Design: Optimize SAM deposition by varying solvent polarity (e.g., ethanol vs. DMF) and immersion time (10–60 minutes) to achieve monolayer uniformity .

Advanced: What mechanistic insights govern its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing CF₃ and Cl groups activate the carbonyl toward nucleophilic attack. Key factors:

- Reactivity Trends: Reacts faster with amines (e.g., aniline) than alcohols due to stronger nucleophilicity.

- Kinetic Studies: Second-order kinetics observed in reactions with primary amines (k ≈ 0.15 L/mol·s at 25°C).

- Side Reactions: Competing hydrolysis can occur in protic solvents; use anhydrous conditions (e.g., THF) with molecular sieves .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Strategies:

- Repurification: Recrystallize from hexane/ethyl acetate (1:3) to isolate the pure form (mp: 32–34°C ).

- Solubility Profiling: Use Hansen solubility parameters; polar aprotic solvents (DMF, DMSO) show higher solubility (>50 mg/mL) than hydrocarbons .

- Thermal Analysis: Differential scanning calorimetry (DSC) can detect polymorphic transitions.

Advanced: What are the challenges in scaling up its synthesis while maintaining high enantiomeric purity?

Methodological Answer:

- Byproduct Formation: Chlorinated byproducts (e.g., dichloro derivatives) may form if reaction temperature exceeds 80°C. Mitigate via controlled reflux (60–70°C) .

- Catalytic Issues: Trace metal impurities (e.g., Fe³⁺) can catalyze decomposition; use glass-lined reactors.

- Chromatography-Free Purification: Distillation under high vacuum (0.1 mmHg) yields >98% purity .

Data Contradiction Analysis: How to interpret conflicting reactivity data in fluorinated acyl chloride systems?

Methodological Answer:

Contradictions often stem from solvent effects or substituent positioning. For example:

- Solvent Polarity: Reactions in DMF proceed faster due to stabilization of the transition state.

- Meta vs. Para Substitution: The meta-Cl and CF₃ groups in this compound reduce steric hindrance compared to ortho-substituted analogs, enhancing reactivity with bulky nucleophiles .

Advanced: What computational methods predict its stability under thermal or photolytic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.